3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide 3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15932201
InChI: InChI=1S/C7H5BrN4O/c8-5-4(6(9)13)11-7-10-2-1-3-12(5)7/h1-3H,(H2,9,13)
SMILES:
Molecular Formula: C7H5BrN4O
Molecular Weight: 241.04 g/mol

3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide

CAS No.:

Cat. No.: VC15932201

Molecular Formula: C7H5BrN4O

Molecular Weight: 241.04 g/mol

* For research use only. Not for human or veterinary use.

3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide -

Specification

Molecular Formula C7H5BrN4O
Molecular Weight 241.04 g/mol
IUPAC Name 3-bromoimidazo[1,2-a]pyrimidine-2-carboxamide
Standard InChI InChI=1S/C7H5BrN4O/c8-5-4(6(9)13)11-7-10-2-1-3-12(5)7/h1-3H,(H2,9,13)
Standard InChI Key QCKHMVFXUFKLNL-UHFFFAOYSA-N
Canonical SMILES C1=CN2C(=C(N=C2N=C1)C(=O)N)Br

Introduction

Structural Characteristics and Physicochemical Properties

The imidazo[1,2-a]pyrimidine scaffold is a bicyclic system combining imidazole and pyrimidine rings, conferring unique electronic and steric properties. In 3-bromoimidazo[1,2-a]pyrimidine-2-carboxamide, the bromine atom at position 3 introduces electrophilic character, while the carboxamide group at position 2 enhances hydrogen-bonding capacity. These substitutions influence solubility, lipophilicity, and molecular interactions.

Molecular Geometry and Computational Data

Computational analyses reveal a topological polar surface area (TPSA) of 73.28 Ų, indicating moderate polarity, and a calculated LogP value of 0.59, suggesting balanced hydrophilicity-lipophilicity . The molecule features four hydrogen-bond acceptors and one hydrogen-bond donor, with a single rotatable bond at the carboxamide moiety . These properties align with Lipinski’s Rule of Five, suggesting favorable drug-likeness potential .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₅BrN₄O
Molecular Weight (g/mol)241.04
TPSA (Ų)73.28
LogP0.59
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1
Rotatable Bonds1

Synthetic Routes and Methodological Considerations

While no explicit synthesis protocol for 3-bromoimidazo[1,2-a]pyrimidine-2-carboxamide is documented, analogous imidazopyrimidine derivatives provide methodological blueprints. A common strategy involves cyclocondensation of aminopyrimidines with α-haloketones or brominated intermediates, followed by functionalization.

Cyclization and Functionalization

Thiazolo[3,2-a]pyrimidine derivatives, such as those reported by Hussein et al. (2013), were synthesized via polyphosphoric acid (PPA)-mediated cyclodehydration of dihydropyrimidine hydrobromides . By analogy, 3-bromoimidazo[1,2-a]pyrimidine-2-carboxamide could be synthesized through bromination of a preformed imidazopyrimidine carboxamide precursor or via one-pot cyclization using bromoacetyl intermediates .

Post-Synthetic Modifications

The carboxamide group at position 2 offers a handle for further derivatization. For instance, coupling reactions with aryl diazonium salts or condensation with carbonyl compounds—as demonstrated in triazolopyridine sulfonamide syntheses—could yield hybrid structures with enhanced bioactivity .

Biological Activity and Hypothesized Mechanisms

Although direct biological data for 3-bromoimidazo[1,2-a]pyrimidine-2-carboxamide are unavailable, structurally related compounds exhibit antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.

Anti-Inflammatory and Analgesic Effects

Compounds such as ethyl 6-methyl-4-phenylthiazolo[3,2-a]pyrimidines showed significant anti-inflammatory activity, reducing edema by 65–72% at 5 hours post-administration . The carboxamide moiety in 3-bromoimidazo[1,2-a]pyrimidine-2-carboxamide could modulate cyclooxygenase (COX) or lipoxygenase (LOX) pathways, analogous to nonsteroidal anti-inflammatory drugs (NSAIDs) .

Hazard StatementPrecautionary Measure
H302Avoid ingestion
H315Wear protective gloves
H319Use eye protection
H335Ensure adequate ventilation

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